3,4-Dimethoxyphenyl-L-alanine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxyphenyl-L-alanine hydrochloride is a chemical compound with the molecular formula C11H15NO4This compound is a derivative of L-tyrosine and is used in various scientific research applications, particularly in the synthesis of peptides and as an intermediate in the preparation of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl-L-alanine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amino acid derivative under specific conditions. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic synthesis. This method involves the use of engineered enzymes, such as aspartate aminotransferase variants, to catalyze the conversion of 3,4-dimethoxyphenylpyruvate to 3,4-Dimethoxyphenyl-L-alanine with high efficiency and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenyl-L-alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenyl-L-alanine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as an intermediate in peptide synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyphenyl-L-alanine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the modulation of neurotransmitter synthesis and the inhibition of specific metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-O-methyl-L-tyrosine
- L-3,4-Dimethoxyphenylalanine
- 3,4-Dimethoxy-L-phenylalanine
Uniqueness
3,4-Dimethoxyphenyl-L-alanine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and as an intermediate in the preparation of complex organic molecules .
Eigenschaften
Molekularformel |
C11H16ClNO4 |
---|---|
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
KRIFQZYWLFOKRA-QRPNPIFTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.